molecular formula C23H24FN5OS B2839447 5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-23-0

5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2839447
CAS No.: 869344-23-0
M. Wt: 437.54
InChI Key: RXBHVEPSUDXYIG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Piperazine rings, for example, can be formed through the reaction of a secondary amine with a dichloroalkane . Thiazole and triazole rings can be formed through cyclization reactions involving appropriate precursors .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the thiazole and triazole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high molecular weight due to the presence of multiple rings and functional groups. Its solubility would depend on the specific functional groups present .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with the 1,2,4-triazole backbone, similar to the one , have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms. These findings indicate the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antagonist Activity

Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives incorporating a 4-[bis(4-fluoro-phenyl)methylene]piperidine group has revealed potent 5-HT2 antagonist activity. This suggests their usefulness in neurological research and potential therapeutic applications (Watanabe et al., 1992).

Anti-Diabetic Drug Development

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their anti-diabetic properties through DPP-4 inhibition and insulinotropic activities. Such compounds showcase the potential of structurally related molecules in the treatment and management of diabetes (Bindu et al., 2019).

Antitumor and Antimicrobial Synthesis

Further research into the synthesis of novel compounds with the 1,2,4-triazole framework has led to the discovery of molecules with significant antimicrobial and potential antitumor activities. This includes the exploration of various heterocyclic compounds that are synthesized for evaluating their biological activities, indicating a broad spectrum of potential scientific research applications (Ozdemir et al., 2017).

Green Synthesis and Antitumor Activity

The green synthesis of 1,2,4-triazole Schiff bases, incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group, has shown promising antitumor activities. This highlights the importance of such compounds in the development of new antitumor agents and the role of sustainable methodologies in their synthesis (Ding et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly if it has shown promising biological activity. This could involve more detailed studies of its mechanism of action, as well as optimization of its structure for improved activity and reduced side effects .

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-15-5-3-4-6-19(15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-13-11-27(12-14-28)18-9-7-17(24)8-10-18/h3-10,20,30H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBHVEPSUDXYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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